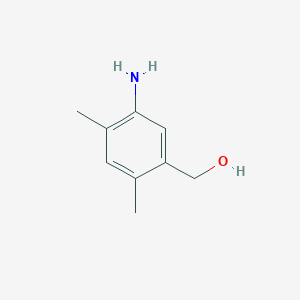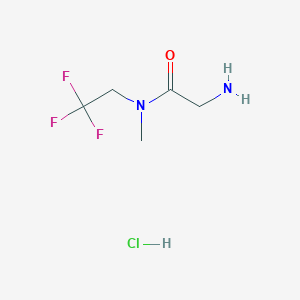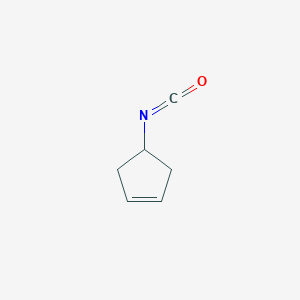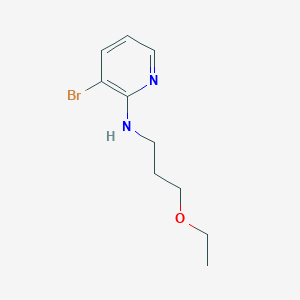
5-氨基-3-碘-4-氮杂吲哚
描述
“3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” is a chemical compound with the molecular weight of 244.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of “3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” is represented by the InChI code: 1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
科学研究应用
激酶抑制
5-氨基-3-碘-4-氮杂吲哚:衍生物作为激酶抑制剂得到广泛应用。激酶是酶,在信号转导和细胞活性的调节中起着至关重要的作用。 氮杂吲哚骨架已被用于设计靶向各种蛋白激酶的抑制剂,而这些激酶在癌症中通常上调 。这些抑制剂可以干扰信号通路,从而可能导致肿瘤生长和增殖的抑制。
药物发现和药物化学
氮杂吲哚核心由于其与吲哚和嘌呤的生物等排特性,被认为是药物化学中的特权结构。这使其成为药物优化策略的极佳候选者。 通过调节溶解度、亲脂性和靶标结合等特性,研究人员可以微调潜在治疗剂的药代动力学和药效学特征 。
片段基药物发现 (FBDD)
在 FBDD 中,对生物靶标筛选小的化学“片段”以识别那些具有良好相互作用的片段5-氨基-3-碘-4-氮杂吲哚可以作为起始片段,可以通过各种合成途径,包括钯催化的分子内 Heck 反应,将其扩展为更有效的化合物 。
结构分析与设计
氮杂吲哚衍生物与其靶标结合的 X 射线晶体学数据提供了宝贵的结构见解,对于设计更有效和选择性更高的抑制剂至关重要。 了解分子水平上的结合模式,可以合理设计具有改进疗效的新化合物 。
杂环合成
氮杂吲哚是杂环结构,由于其具有挑战性的合成和相关的生物活性而引起了人们的兴趣。 金属催化的交叉偶联反应,如 Sonogashira、Heck 和 Suzuki 反应,是有机合成中的现代方法,用于构建和衍生这些含氨基吡啶的杂环 。
生化调节
氮杂吲哚核,如果经过适当的功能化,可以调节广泛的药物应用。 这包括改变生化通路并与各种生物靶标相互作用以实现所需的治疗结果 。
ADME-Tox 特性的优化
药物的吸收、分布、代谢、排泄和毒性 (ADME-Tox) 特性对于其成功至关重要。 氮杂吲哚核心可用于调节这些特性,从而产生副作用更少的更好的候选药物 。
合成化学的创新
氮杂吲哚的合成通常涉及新颖的方法和方法。 合成化学的不断创新使人们能够创造出具有独特结构和未知生物活性的新型氮杂吲哚衍生物,从而扩展了科学研究的范围 。
安全和危害
The safety information for “3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
The primary targets of 5-Amino-3-Iodo-4-Azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division.
Mode of Action
5-Amino-3-Iodo-4-Azaindole interacts with its protein kinase targets by binding to their ATP-binding sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell.
Biochemical Pathways
The inhibition of protein kinases by 5-Amino-3-Iodo-4-Azaindole affects multiple biochemical pathways. These pathways are involved in various cellular processes, including cell growth, division, and death. By disrupting these pathways, 5-Amino-3-Iodo-4-Azaindole can alter the behavior of cells, potentially leading to therapeutic effects .
Pharmacokinetics
The pharmacokinetics of 5-Amino-3-Iodo-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be modulated and finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability, ensuring that it reaches its protein kinase targets in sufficient concentrations to exert its effects.
Result of Action
The molecular and cellular effects of 5-Amino-3-Iodo-4-Azaindole’s action depend on the specific protein kinases it targets and the biochemical pathways it affects. Generally, by inhibiting protein kinases, 5-Amino-3-Iodo-4-Azaindole can disrupt cellular processes regulated by these enzymes, potentially leading to the death of abnormal cells or the prevention of their growth and division .
Action Environment
The action, efficacy, and stability of 5-Amino-3-Iodo-4-Azaindole can be influenced by various environmental factors. These include the presence of other molecules in the cell, the physical and chemical conditions within the cell, and the presence of transport proteins that can affect the compound’s distribution within the body .
属性
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANQRMILZQNPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)


![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)


![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)






